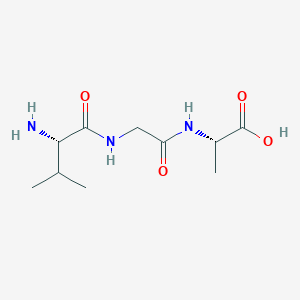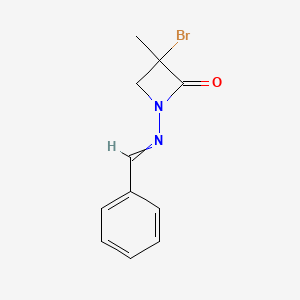![molecular formula C12H21N B14369974 Decahydro-2H-7,11-methanopyrido[1,2-a]azocine CAS No. 90038-88-3](/img/structure/B14369974.png)
Decahydro-2H-7,11-methanopyrido[1,2-a]azocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydro-2H-7,11-methanopyrido[1,2-a]azocine is a complex organic compound characterized by its unique polycyclic structure It contains a combination of six-membered, eight-membered, ten-membered, and twelve-membered rings, along with a tertiary amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-2H-7,11-methanopyrido[1,2-a]azocine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
Decahydro-2H-7,11-methanopyrido[1,2-a]azocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Decahydro-2H-7,11-methanopyrido[1,2-a]azocine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Decahydro-2H-7,11-methanopyrido[1,2-a]azocine involves its interaction with specific molecular targets. The compound’s polycyclic structure allows it to fit into various binding sites, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrothieno[2,3-d]azocine: Another polycyclic compound with similar structural features.
Tetrahydrothieno[3,2-c]pyridine: Shares some structural similarities but differs in ring composition.
Uniqueness
Decahydro-2H-7,11-methanopyrido[1,2-a]azocine is unique due to its combination of multiple ring sizes and the presence of a tertiary amine group. This structural complexity provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
90038-88-3 |
|---|---|
Molekularformel |
C12H21N |
Molekulargewicht |
179.30 g/mol |
IUPAC-Name |
7-azatricyclo[7.3.1.02,7]tridecane |
InChI |
InChI=1S/C12H21N/c1-2-7-13-9-10-4-3-5-11(8-10)12(13)6-1/h10-12H,1-9H2 |
InChI-Schlüssel |
MEZILLOVWHBSDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2CC3CCCC(C3)C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)

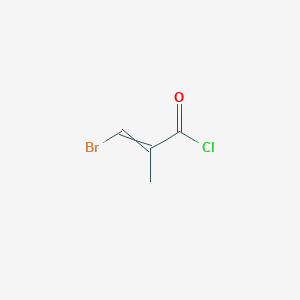
![1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene](/img/structure/B14369913.png)
![6,7-Dihydroxy-4a-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3h)-one](/img/structure/B14369914.png)
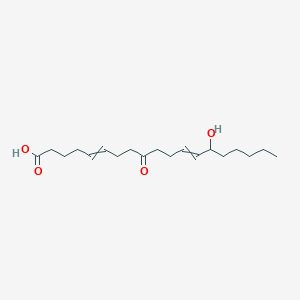
![N-(2-Acetylphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369927.png)
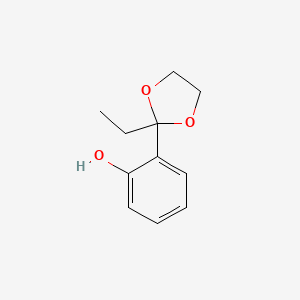
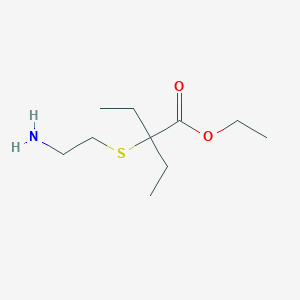
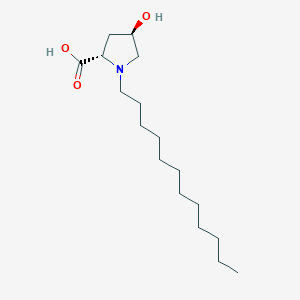

![2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester](/img/structure/B14369939.png)
